5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring:
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of the chlorophenyl and fluorophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar compounds to 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives, such as:
1,2,3-triazole-4-carboxamides: These compounds share the triazole ring and carboxamide group but may have different substituents.
Azole derivatives: Compounds like imidazoles and pyrazoles, which also contain nitrogen heterocycles, have similar chemical properties and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-3-1-2-10(8-11)9-23-15(19)14(21-22-23)16(24)20-13-6-4-12(18)5-7-13/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUIZFSICIDWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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